molecular formula C26H27F3N4O3 B6505114 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 921478-72-0

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6505114
CAS No.: 921478-72-0
M. Wt: 500.5 g/mol
InChI Key: OMWFXCZEJXSBHD-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a 4-phenylpiperazinylmethyl moiety at position 2, and an N-[2-(trifluoromethyl)phenyl]acetamide side chain. The 1,4-dihydropyridine scaffold is historically associated with calcium channel modulation, though substitutions can redirect pharmacological activity toward other targets, such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3N4O3/c1-36-24-17-33(18-25(35)30-22-10-6-5-9-21(22)26(27,28)29)20(15-23(24)34)16-31-11-13-32(14-12-31)19-7-3-2-4-8-19/h2-10,15,17H,11-14,16,18H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWFXCZEJXSBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 921478-72-0) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a dihydropyridine core and a phenylpiperazine moiety, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C26H27F3N4O3C_{26}H_{27}F_{3}N_{4}O_{3} with a molecular weight of 500.5 g/mol. The structure can be represented as follows:

\text{Structure }\text{2 5 methoxy 4 oxo 2 4 phenylpiperazin 1 yl methyl 1 4 dihydropyridin 1 yl}-N-[2-(trifluoromethyl)phenyl]acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which modulate various biological pathways. While the exact mechanisms are still under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit pharmacological properties relevant to neuropsychiatric disorders.

Biological Activities

Research into the biological activities of this compound has identified several potential therapeutic effects:

1. Antidepressant Activity
Studies have indicated that compounds structurally related to phenylpiperazine derivatives exhibit antidepressant properties by acting on serotonin receptors. The presence of the piperazine ring in this compound suggests similar activity.

2. Anticancer Properties
Mannich bases, a class that includes this compound, have been reported to possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic factors .

3. Antioxidant Activity
Preliminary assessments indicate that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and the management of neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of related compounds:

Study 1: Antidepressant Effects
A study evaluated a series of phenylpiperazine derivatives for their ability to inhibit serotonin reuptake. The results demonstrated significant antidepressant-like effects in animal models, suggesting that modifications in the structure could enhance efficacy .

Study 2: Anticancer Activity
In vitro studies on Mannich bases have shown promising results against various cancer cell lines. For instance, compounds similar to this one have displayed IC50 values indicating potent cytotoxicity against breast and lung cancer cells .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantInhibition of serotonin reuptake
AnticancerInduction of apoptosis in cancer cells
AntioxidantReduction of oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Hypothesized Pharmacological Implications
Target Compound 1,4-Dihydropyridine - 5-Methoxy
- 2-(4-Phenylpiperazinylmethyl)
- N-[2-(Trifluoromethyl)phenyl]acetamide
Potential calcium channel modulation or CNS receptor targeting (e.g., 5-HT/D2)
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide () Pyrazolo[3,4-d]pyrimidine - 4-Fluorophenyl
- N-[2-(Trifluoromethyl)phenyl]acetamide
Possible kinase/PDE inhibition due to pyrimidine core
AZ257/AZ331 () 1,4-Dihydropyridine - Thioether linkage
- 4-(2-Furyl)
- 2-Methyl/4-Bromophenyl
Enhanced metabolic stability (thioether) or redox modulation (furyl)
2-{2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide () 1,4-Dihydropyridine - 4-Acetylpiperazinylmethyl
- N-[4-(Trifluoromethoxy)phenyl]acetamide
Improved solubility (acetylpiperazine) vs. target compound

Key Structural and Functional Insights

Core Heterocycle Variations

  • The target compound and share the 1,4-dihydropyridine core, which is classically linked to voltage-gated calcium channel interactions. However, substitutions likely redirect its activity.
  • The pyrazolo[3,4-d]pyrimidine core in (a purine analog) suggests divergent targets, such as phosphodiesterases (PDEs) or cyclin-dependent kinases (CDKs), due to structural mimicry of adenine .

Piperazine Substitutions

  • The 4-phenylpiperazinylmethyl group in the target compound contrasts with the 4-acetylpiperazinylmethyl group in . The phenyl group may enhance CNS penetration and receptor affinity (e.g., dopamine D2/5-HT1A), while the acetyl group could reduce lipophilicity, favoring peripheral activity .

Aromatic Substituents The trifluoromethylphenyl group in the target compound vs. ’s 4-fluorophenyl group may improve metabolic stability compared to unhalogenated analogs, though with reduced steric bulk relative to phenylpiperazine .

Research Findings and Hypotheses

  • Target Compound vs. : The acetylpiperazine variant () may exhibit reduced blood-brain barrier penetration due to lower lipophilicity, making it more suitable for peripheral inflammatory or cardiovascular applications. Conversely, the phenylpiperazine in the target compound could favor CNS-targeted therapies .
  • ’s Pyrazolopyrimidine Core : This structure is prevalent in PDE5 inhibitors (e.g., sildenafil analogs). The 4-fluorophenyl group may enhance selectivity for PDE isoforms over calcium channels .
  • ’s Thioether and Furyl Groups : These modifications might reduce first-pass metabolism via cytochrome P450 enzymes, extending half-life compared to the target compound’s methoxy and piperazine groups .

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